molecular formula C6H11N5O B12824905 N'-((1H-Imidazol-4-yl)methyl)-2-aminoacetohydrazide

N'-((1H-Imidazol-4-yl)methyl)-2-aminoacetohydrazide

Cat. No.: B12824905
M. Wt: 169.19 g/mol
InChI Key: ODEXLRNDFXOTJO-UHFFFAOYSA-N
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Description

N’-((1H-Imidazol-4-yl)methyl)-2-aminoacetohydrazide is a compound that features an imidazole ring, which is a five-membered heterocyclic structure containing two nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-((1H-Imidazol-4-yl)methyl)-2-aminoacetohydrazide typically involves the condensation of an imidazole derivative with an appropriate hydrazide. One common method includes the reaction of 1H-imidazole-4-carboxaldehyde with hydrazine hydrate under controlled conditions to form the desired product .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Specific details on industrial production methods are often proprietary and may vary between manufacturers.

Chemical Reactions Analysis

Types of Reactions

N’-((1H-Imidazol-4-yl)methyl)-2-aminoacetohydrazide can undergo various chemical reactions, including:

    Oxidation: The imidazole ring can be oxidized under specific conditions.

    Reduction: The compound can be reduced to form different derivatives.

    Substitution: Various substituents can be introduced into the imidazole ring or the hydrazide moiety.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Halogenating agents, alkylating agents, and other electrophiles can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield imidazole N-oxides, while reduction can produce various hydrazine derivatives.

Scientific Research Applications

N’-((1H-Imidazol-4-yl)methyl)-2-aminoacetohydrazide has several scientific research applications:

Mechanism of Action

The mechanism of action of N’-((1H-Imidazol-4-yl)methyl)-2-aminoacetohydrazide involves its interaction with specific molecular targets. The imidazole ring can coordinate with metal ions, affecting enzyme activity or other biological processes. The hydrazide moiety can form hydrogen bonds and other interactions with biological molecules, influencing their function.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N’-((1H-Imidazol-4-yl)methyl)-2-aminoacetohydrazide is unique due to its specific structure, which combines an imidazole ring with a hydrazide moiety. This combination imparts distinct chemical and biological properties, making it valuable for various applications in research and industry.

Properties

Molecular Formula

C6H11N5O

Molecular Weight

169.19 g/mol

IUPAC Name

2-amino-N'-(1H-imidazol-5-ylmethyl)acetohydrazide

InChI

InChI=1S/C6H11N5O/c7-1-6(12)11-10-3-5-2-8-4-9-5/h2,4,10H,1,3,7H2,(H,8,9)(H,11,12)

InChI Key

ODEXLRNDFXOTJO-UHFFFAOYSA-N

Canonical SMILES

C1=C(NC=N1)CNNC(=O)CN

Origin of Product

United States

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